molecular formula C22H20O5S B8751953 Benzyl 2-phenyl-2-(tosyloxy)acetate

Benzyl 2-phenyl-2-(tosyloxy)acetate

Cat. No.: B8751953
M. Wt: 396.5 g/mol
InChI Key: UEFXBEKKUJOIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-phenyl-2-(tosyloxy)acetate is a sulfonate ester derivative characterized by a benzyl ester group, a phenyl-substituted acetoxy backbone, and a tosyloxy (4-methylbenzenesulfonyloxy) functional group. The tosyloxy group acts as a robust leaving group in nucleophilic substitution reactions, making this compound valuable in organic synthesis, particularly in the preparation of pharmaceuticals and complex esters.

Properties

Molecular Formula

C22H20O5S

Molecular Weight

396.5 g/mol

IUPAC Name

benzyl 2-(4-methylphenyl)sulfonyloxy-2-phenylacetate

InChI

InChI=1S/C22H20O5S/c1-17-12-14-20(15-13-17)28(24,25)27-21(19-10-6-3-7-11-19)22(23)26-16-18-8-4-2-5-9-18/h2-15,21H,16H2,1H3

InChI Key

UEFXBEKKUJOIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Benzyl 2-phenyl-2-(2,2,2-trifluoroethoxy)acetate (11c)
  • Structure : Replaces the tosyloxy group with a trifluoroethoxy (-OCH₂CF₃) moiety.
  • Key Properties :
    • 19F NMR : δ = -73.80 ppm (triplet, J = 8.6 Hz) .
    • Reactivity : The electron-withdrawing trifluoroethyl group enhances electrophilicity at the adjacent carbon, favoring nucleophilic substitution but with reduced leaving-group efficiency compared to tosyloxy.
    • Applications : Used in photoinduced proton-transfer reactions for O-H functionalization .
b) Benzyl 2-(1-((tosyloxy)methyl)cyclohexyl)acetate
  • Structure : Cyclohexyl substituent instead of phenyl at the 2-position.
  • Molecular Formula : C₂₃H₂₈O₅S (MW: 416.53) .
  • Applications include synthesis of gabapentin analogs, emphasizing its role in modifying pharmacokinetic properties .

Core Structural Analogs

a) Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
  • Structure : Hydroxyl group replaces tosyloxy, with two phenyl groups at the 2-position.
  • CAS RN : 76-93-7 .
  • Key Properties :
    • Acidity : The hydroxyl group (pKa ~3.0) enables deprotonation for nucleophilic reactions, contrasting with the tosyloxy group’s role as a leaving group.
    • Applications : Intermediate in anticholinergic drug synthesis .
b) Methyl Benzoate
  • Structure : Simple ester with a methyl group and benzoyloxy moiety.
  • CAS RN : 93-58-3 .
  • Key Differences :
    • Lacks the sulfonate ester functionality, limiting its utility in substitution reactions.
    • Primarily used in fragrances and food additives due to its volatility and stability .

Tosyloxy-Containing Derivatives

a) 4-Cyanoquinolin-8-yl 4-methylbenzenesulfonate
  • Structure: Tosyloxy group attached to a cyanoquinoline backbone.
  • Key Properties: The electron-deficient quinoline ring enhances sulfonate ester reactivity in aromatic substitution reactions. Applications: Potential use in anticancer drug development .
b) tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
  • Structure : Tosyloxy group on a piperidine-tert-butyl scaffold.
  • CAS RN : 166815-96-9 .
  • Key Differences: The bulky tert-butyl group improves solubility in nonpolar solvents, contrasting with the aromatic-rich benzyl group in the target compound. Used in peptide coupling and protecting-group strategies .

Comparative Data Tables

Table 1. Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Key Functional Group CAS RN
Benzyl 2-phenyl-2-(tosyloxy)acetate Not provided Not provided Tosyloxy Not available
Benzyl 2-phenyl-2-(trifluoroethoxy)acetate C₁₇H₁₅F₃O₃ 324.30 Trifluoroethoxy Not available
Benzilic acid C₁₄H₁₂O₃ 228.24 Hydroxyl 76-93-7
Methyl benzoate C₈H₈O₂ 136.15 Benzoyloxy 93-58-3

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